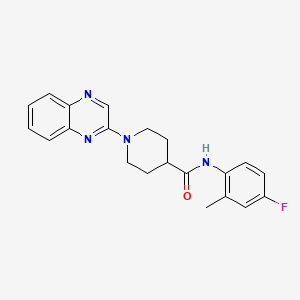
1-(4-fluorophényl)-1H-pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable target for research and development.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
Target of Action
5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL, is known to target the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .
Biochemical Pathways
Based on its potential target, it may influence pathways regulated by mitogen-activated protein kinase 14 . These could include the MAPK signaling pathway, which is involved in a wide range of cellular processes, including cell growth, differentiation, and response to stress .
Pharmacokinetics
The presence of a fluorophenyl group may enhance its lipophilicity, potentially improving its absorption and distribution
Result of Action
Based on its potential target, it may influence cellular processes such as proliferation, differentiation, and stress response
Action Environment
The action of 1-(4-fluorophenyl)-1H-pyrazol-4-ol may be influenced by various environmental factors. For instance, pH and temperature could affect its stability and efficacy. Additionally, the presence of other molecules in the environment could impact its absorption and distribution
Analyse Biochimique
Biochemical Properties
It is anticipated that the compound may interact with enzymes, proteins, and other biomolecules in a cell
Cellular Effects
It is possible that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 1-(4-fluorophenyl)-1H-pyrazol-4-ol in animal models have not been extensively studied .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-1H-pyrazol-4-ol typically involves the reaction of 4-fluorophenylhydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out under acidic or basic conditions, often employing catalysts to enhance the reaction rate and yield. For example, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate in the presence of acetic acid can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of 1-(4-fluorophenyl)-1H-pyrazol-4-ol may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can produce a variety of functionalized pyrazoles.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anti-cancer activity.
Uniqueness: The uniqueness of 1-(4-fluorophenyl)-1H-pyrazol-4-ol lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-6-9(13)5-11-12/h1-6,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZKTHXGLQTSDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
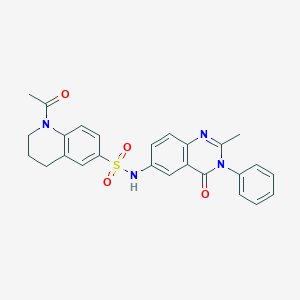
![3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2388191.png)
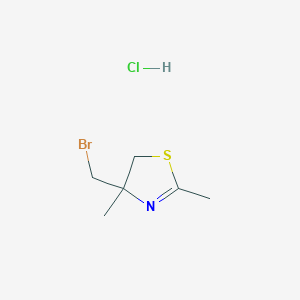
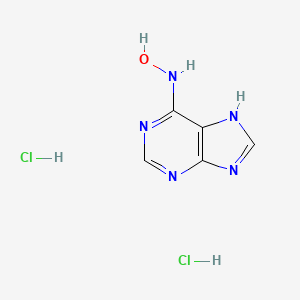
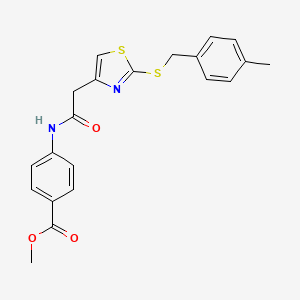
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2388198.png)
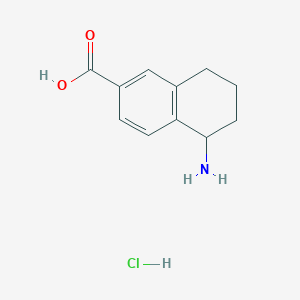
![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)
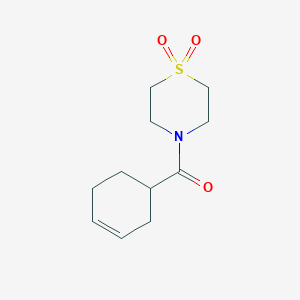
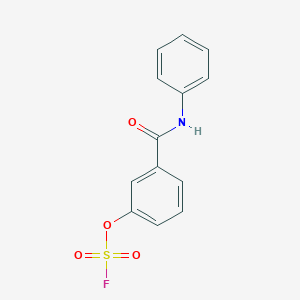
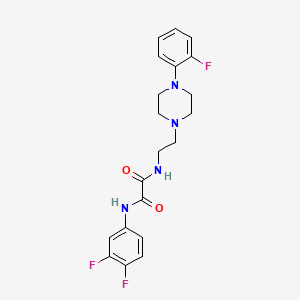

![2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2388210.png)
